(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that features a unique combination of benzodioxin, triazolo, and thiazol structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxin and triazolo-thiazol intermediates, followed by their coupling under specific conditions to form the final compound. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of solvents to dissolve the reactants.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. These interactions can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with similar structural features.
Dichloroaniline: An aniline derivative with chlorine substitutions.
Uniqueness
What sets (5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE apart is its unique combination of benzodioxin, triazolo, and thiazol structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H23N3O5S |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(5Z)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H23N3O5S/c1-3-11-30-17-10-9-15(12-19(17)29-4-2)13-21-23(28)27-24(33-21)25-22(26-27)20-14-31-16-7-5-6-8-18(16)32-20/h5-10,12-13,20H,3-4,11,14H2,1-2H3/b21-13- |
InChI Key |
KMFACMVSWIRKII-BKUYFWCQSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2)OCC |
Origin of Product |
United States |
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